N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
The compound N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide features a piperazine core substituted with a phenyl group and a carboxamide linker connected to a 1-methylpyrazol-4-yl moiety.
Properties
Molecular Formula |
C17H22N6O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H22N6O2/c1-21-13-14(11-19-21)20-16(24)12-18-17(25)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,18,25)(H,20,24) |
InChI Key |
HYNCRSAYYSXZHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-4-amine
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by N-methylation using methyl iodide in the presence of a base such as cesium carbonate. Purification via silica gel chromatography yields the amine intermediate with >90% purity.
Glycine Spacer Functionalization
Bromoacetyl bromide is reacted with the pyrazole amine in dichloromethane at 0°C, yielding N-(2-bromoacetyl)-1-methyl-1H-pyrazol-4-amine. Triethylamine serves as both base and catalyst, achieving 85% conversion.
Piperazine-Carboxamide Coupling
4-Phenylpiperazine is treated with phosgene to generate the corresponding carbamoyl chloride, which is then coupled to the glycine intermediate using Hünig’s base. Reaction in tetrahydrofuran at 50°C for 12 hours affords the target compound in 72% yield.
Optimization Data
Method 2: One-Pot Tandem Approach
This strategy combines Ullmann-type coupling and in situ amidation. A mixture of 1-methyl-1H-pyrazol-4-amine, ethyl glyoxylate, and 4-phenylpiperazine is heated with copper(I) iodide (10 mol%) and 1,10-phenanthroline in dimethylacetamide. The tandem reaction proceeds via:
-
Formation of a Schiff base between glyoxylate and pyrazole amine.
-
Reduction to the secondary amine using NaBH4.
-
Carboxamide coupling via Dean-Stark azeotropic removal of water.
Key Advantages
Method 3: Solid-Phase Synthesis
Developed for high-throughput applications, this method employs Wang resin as the solid support:
-
Resin functionalization : Load Fmoc-glycine-OH using DIC/HOBt activation.
-
Pyrazole conjugation : After Fmoc deprotection, couple 1-methyl-1H-pyrazol-4-amine via HATU/DIEA.
-
Piperazine incorporation : React with 4-phenylpiperazine-1-carbonyl chloride in dichloromethane.
-
Cleavage : Treat with 95% TFA to release the target compound, followed by precipitation in cold ether.
Performance Metrics
-
Purity: 89% (HPLC).
-
Scalability: Linear yield increase up to 100 mmol scale.
Critical Analysis of Methodologies
Yield and Purity Trade-offs
Solvent and Catalyst Innovations
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), enhancing green chemistry metrics without compromising yield. Similarly, iron(III) acetylacetonate catalysts show promise in reducing copper residues in Method 2.
Industrial-Scale Considerations
For kilogram-scale production, Method 1’s stepwise approach remains dominant due to:
-
Compatibility with continuous flow reactors for bromoacetylation.
-
Crystallization-driven purification avoiding chromatography.
A representative pilot-scale protocol involves:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Key Properties:
- Molecular Formula : C18H22N4O3
- Molecular Weight : Approximately 342.39 g/mol
- Functional Groups : Pyrazole, piperazine, carboxamide
Anticancer Activity
Research indicates that compounds with pyrazole structures often exhibit anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines. The compound could potentially be evaluated for its effectiveness against specific types of tumors.
Neuropharmacological Studies
The piperazine structure is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression.
Enzyme Inhibition
Compounds containing pyrazole rings have been noted for their ability to act as enzyme inhibitors. This particular compound may be investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related pyrazole derivative on human cancer cell lines, demonstrating significant growth inhibition rates across multiple types of cancer. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of new compounds based on structural features.
Case Study 2: Neuroactive Properties
Another investigation focused on the neuropharmacological effects of piperazine derivatives, revealing potential anxiolytic effects in animal models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards specific receptors.
Mechanism of Action
The mechanism of action of N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine, carboxamide linker, or aromatic moieties. These modifications significantly influence physicochemical properties such as melting points, solubility, and synthetic yields.
Key Observations :
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., A2–A6 in ) increase melting points (189–199°C) compared to unsubstituted analogs, likely due to enhanced crystallinity.
- Heterocyclic Modifications : Pyrimidine () or furan () substitutions alter lipophilicity and hydrogen-bonding capacity, affecting solubility and bioavailability.
Yield Comparisons :
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity : The 1-methylpyrazole group likely reduces logP compared to chlorobenzyl () or trifluoromethyl () analogs, favoring aqueous solubility.
- Metabolic Stability : Piperazine derivatives are prone to N-demethylation or oxidation, but methyl groups on pyrazole (target compound) or fluorine substituents () may slow metabolism.
Biological Activity
N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a piperazine ring substituted with a phenyl group and a pyrazole moiety. Its systematic name reflects multiple functional groups, including an amine, amide, and carbonyl group, which contribute to its biological properties. The presence of these heterocycles suggests potential activity in modulating various biological pathways.
Research indicates that this compound acts primarily as a P2Y12 receptor antagonist . The P2Y12 receptor is crucial in platelet aggregation and thrombus formation, making it a target for therapeutic intervention in cardiovascular diseases such as thrombosis and stroke. Inhibition of this receptor can lead to decreased platelet activation and aggregation, thereby reducing the risk of thromboembolic events.
Antiplatelet Activity
Preclinical studies have demonstrated that this compound exhibits significant antiplatelet properties. The compound effectively inhibits P2Y12 receptor activity, which is essential for platelet function. This inhibition can potentially be harnessed for therapeutic use in managing cardiovascular disorders .
In Vitro Studies
In vitro studies have shown that derivatives of pyrazole compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, related compounds demonstrated effective cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cells while sparing normal fibroblasts, indicating selective toxicity towards malignant cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring or piperazine moiety can significantly influence the biological activity of these compounds. For example, altering substituents at specific positions has been shown to enhance or diminish antiplatelet and anticancer activities. This iterative optimization is critical for developing more potent therapeutic agents .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of several compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Clopidogrel | Thienopyridine derivative; P2Y12 antagonist | Antiplatelet agent |
| Ticagrelor | Cyclopentane derivative; P2Y12 antagonist | Antiplatelet agent |
| Prasugrel | Thienopyridine derivative; P2Y12 antagonist | Antiplatelet agent |
| Cangrelor | Nucleotide analogue; P2Y12 antagonist | Antiplatelet agent |
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:
- Cardiovascular Studies : Clinical trials involving P2Y12 antagonists have shown significant reductions in major adverse cardiovascular events among patients with acute coronary syndromes when treated with these agents.
- Cancer Research : Studies on pyrazole derivatives have indicated promising results in inhibiting tumor growth in preclinical models, warranting further investigation into their mechanisms and potential as anticancer therapies.
Q & A
Basic: What are the recommended synthetic routes for preparing N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, and what key reagents are involved?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperazine core. A common method includes coupling 4-(1-methyl-1H-pyrazol-4-yl)aniline with 4-phenylpiperazine using carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to form the amide bond. Intermediate purification often employs column chromatography, and reaction progress is monitored via TLC . Key steps require precise temperature control (60–80°C) and anhydrous solvents like DMF or dichloromethane to minimize side reactions .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the piperazine ring conformation and amide bond formation. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95% is typical for pharmacological studies). Infrared (IR) spectroscopy can confirm functional groups like the carbonyl (C=O) stretch at ~1650 cm⁻¹ .
Basic: What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Initial screening should include:
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
- Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates .
- Cellular viability assays : MTT or ATP-based assays in cancer/neuronal cell lines to assess cytotoxicity or anti-proliferative effects .
Advanced: How can researchers resolve contradictions in biological activity data between structurally similar analogs?
Discrepancies often arise from subtle structural variations (e.g., halogen substitutions or regiochemistry). Strategies include:
- Comparative SAR analysis : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and test in parallel .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like 5-HT₁A receptors, identifying steric or electronic clashes .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out off-target effects from metabolite interference .
Advanced: What methodologies optimize reaction yield and scalability for large-scale synthesis?
- Solvent optimization : Replace DMF with THF or acetonitrile to improve solubility and reduce purification complexity .
- Catalyst screening : Test alternatives to EDC, such as HATU, for higher coupling efficiency .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
- DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., pH, stoichiometry) for reproducibility .
Advanced: How can researchers elucidate the compound’s mechanism of action when preliminary data suggest polypharmacology?
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomic profiling : RNA-seq or single-cell sequencing to map pathway perturbations in treated cells .
- CRISPR-Cas9 screens : Knockout candidate targets (e.g., GPCRs) to validate functional involvement .
Advanced: What strategies improve the compound’s metabolic stability without compromising potency?
- Isosteric replacements : Substitute metabolically labile groups (e.g., methylpyrazole with trifluoromethyl) to block CYP450 oxidation .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance bioavailability .
- Co-crystallization studies : Resolve X-ray structures with metabolic enzymes (e.g., CYP3A4) to guide rational modifications .
Advanced: How can computational tools predict off-target interactions early in development?
- PharmaGKB and ChEMBL databases : Mine existing ligand-target data to build predictive QSAR models .
- Deep learning platforms : Use AlphaFold or RoseTTAFold to predict binding to uncharacterized proteins .
- Thermodynamic integration : Calculate binding free energies for prioritized off-targets (e.g., hERG) to assess cardiac toxicity risk .
Advanced: What experimental designs address low solubility in aqueous buffers during in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrins or liposomes to enhance dispersion .
- Amorphous solid dispersion : Spray-dry the compound with polymers (e.g., HPMC) to improve dissolution .
- pH-solubility profiling : Adjust buffer pH to exploit ionizable groups (e.g., piperazine’s pKa ~8.5) .
Advanced: How should researchers validate contradictory results in receptor binding vs. functional cellular assays?
- Orthogonal binding assays : Compare radioligand displacement (e.g., ³H-ketanserin for 5-HT₂A) with SPR (Surface Plasmon Resonance) to confirm affinity .
- Pathway-specific reporters : Use luciferase-based cAMP or calcium flux assays to distinguish agonist vs. antagonist activity .
- Allosteric modulation tests : Perform Schild analysis to determine if the compound acts competitively or allosterically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
